2-氨基-1-噻吩-2-基-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

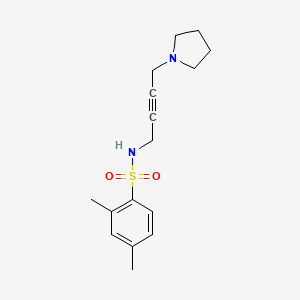

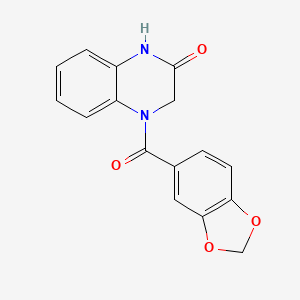

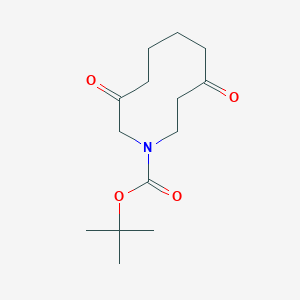

“2-Amino-1-thiophen-2-yl-ethanone” is an aromatic amine . It is also known as 1-(thiophen-2-yl)-2-methylaminopropane or methylthienylpropamine .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-Amino-1-thiophen-2-yl-ethanone” can be analyzed using DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-thiophen-2-yl-ethanone” include its molecular formula C6H7NOS and a molar mass of 141.19 g/mol . It has a melting point of 84.308 °C and a boiling point of 215.8 ± 15.0 °C .科学研究应用

杂环化合物的合成

- 已经开发出一种一锅法合成 3-氨基苯并[b]噻吩和 2-氨基苯并[b]噻吩的方法,利用涉及 2-氨基-1-噻吩-2-基-乙酮衍生物的反应。这种方法简化了这些化合物的生产,这些化合物在药物化学和材料科学中很有价值 (Androsov 等人,2010 年)。

抗胆碱酯酶活性

- 2-氨基-1-噻吩-2-基-乙酮的衍生物已对其抗胆碱酯酶活性进行了评估。一些衍生物显示出有希望的抑制百分比,表明在治疗以胆碱能功能障碍为特征的疾病(如阿尔茨海默病)中具有潜在应用 (Mohsen 等人,2014 年)。

抗炎和抗菌活性

- 由 2-氨基-1-噻吩-2-基-乙酮合成的噻吩衍生物新系列在动物模型中表现出显着的抗炎活性,同时具有中等到良好的抗菌效果。这些发现表明这些化合物具有潜在的药用价值 (Helal 等人,2015 年)。

席夫碱合成

- 已经探索了衍生自 2-氨基-1-噻吩-2-基-乙酮的席夫碱及其抗菌活性。这些研究揭示了几个具有出色活性的衍生物,暗示了它们在开发新的抗菌剂中的效用 (Puthran 等人,2019 年)。

药理应用

- 该化合物的衍生物已应用于合成潜在的药理剂,包括血清素和去甲肾上腺素再摄取双重抑制剂,展示了 2-氨基-1-噻吩-2-基-乙酮在药物开发中的多功能性 (Venkatram 等人,2013 年)。

抗癌活性

- 使用 2-氨基-1-噻吩-2-基-乙酮作为构建模块合成的噻唑基(肼基乙基)噻唑的研究揭示了潜在的抗乳腺癌剂,证明了该化合物在新抗癌疗法开发中的作用 (Mahmoud 等人,2021 年)。

骨质疏松症治疗

- 一系列新的 1-(苯并[b]噻吩-2-基)乙酮类似物在增强 BMP-2 表达方面显示出有希望的结果,这对于骨骼健康至关重要。这表明在治疗骨质疏松症和相关骨骼疾病中具有潜在应用 (Liu 等人,2009 年)。

未来方向

Thiophene-based analogs have been a topic of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction could involve further exploration of the biological activities and therapeutic possibilities of “2-Amino-1-thiophen-2-yl-ethanone” and its derivatives.

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-1-thiophen-2-yl-ethanone may also interact with various biological targets.

Mode of Action

A related compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1h-imidazol-2-amine, has been shown to inhibit tubulin polymerization . This suggests that 2-Amino-1-thiophen-2-yl-ethanone might interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

The compound’s predicted boiling point is 2870±200 °C, and its predicted density is 1237±006 g/cm3 . Its pKa is predicted to be 6.97±0.29 , which could influence its absorption and distribution in the body.

Result of Action

Related compounds have demonstrated cytotoxicity against human cancer cells , suggesting that 2-Amino-1-thiophen-2-yl-ethanone might have similar effects.

属性

IUPAC Name |

2-amino-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRVJDMCHHVZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2868497.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)

![4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2868515.png)